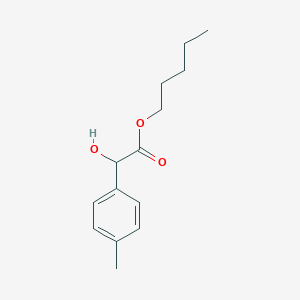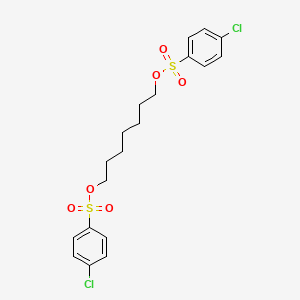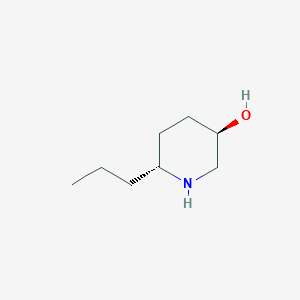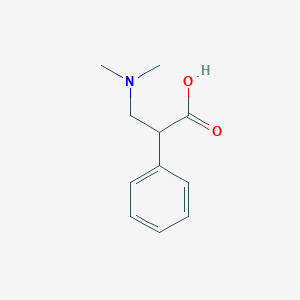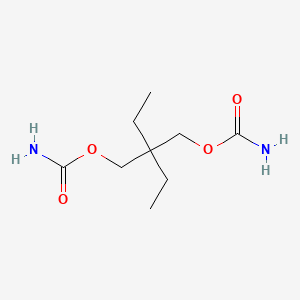
Oxamide, N,N'-dioctadecyldithio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxamide, N,N’-dioctadecyldithio- is a specialized organic compound with the molecular formula C38H76N2S2. This compound is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by octadecyl groups, and the oxygen atoms are replaced by sulfur atoms. It is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-dioctadecyldithio- typically involves the reaction of oxamide with octadecylamine and a sulfurizing agent. The general synthetic route can be summarized as follows:
Starting Materials: Oxamide, Octadecylamine, and a sulfurizing agent such as Lawesson’s reagent.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 60-80°C.
Procedure: Oxamide is first dissolved in a suitable solvent like dichloromethane. Octadecylamine is then added to the solution, followed by the gradual addition of the sulfurizing agent. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure Oxamide, N,N’-dioctadecyldithio-.
Industrial Production Methods
Industrial production of Oxamide, N,N’-dioctadecyldithio- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction completion.
Automated Systems: Automated systems control the addition of reagents and maintain reaction conditions.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxamide, N,N’-dioctadecyldithio- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed under an inert atmosphere.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted at elevated temperatures.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and disulfides.
Substitution Products: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Oxamide, N,N’-dioctadecyldithio- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to disrupt cell membranes makes it a candidate for drug development.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems. The long alkyl chains provide hydrophobic interactions that can be utilized in drug encapsulation.
Industry: It is used as an additive in lubricants and surfactants. Its amphiphilic nature enhances the properties of these products.
Mecanismo De Acción
The mechanism of action of Oxamide, N,N’-dioctadecyldithio- involves its interaction with biological membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfur atoms can form disulfide bonds with cysteine residues in proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Oxamide: The parent compound, with a simpler structure and different reactivity.
N,N’-Dioctadecyl Oxamide: Similar structure but lacks sulfur atoms, resulting in different chemical properties.
N,N’-Dioctadecyldithio-urea: Contains urea instead of oxamide, leading to variations in reactivity and applications.
Uniqueness
Oxamide, N,N’-dioctadecyldithio- is unique due to the presence of both long alkyl chains and sulfur atoms. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and disrupt biological membranes sets it apart from other similar compounds.
Propiedades
Número CAS |
6343-37-9 |
|---|---|
Fórmula molecular |
C38H76N2S2 |
Peso molecular |
625.2 g/mol |
Nombre IUPAC |
N,N'-dioctadecylethanedithioamide |
InChI |
InChI=1S/C38H76N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37(41)38(42)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) |
Clave InChI |
HAEZRGWJGIOSQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetic acid](/img/structure/B14735949.png)
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
